molecular formula C23H19NO4 B8071036 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid

Cat. No.: B8071036
M. Wt: 373.4 g/mol
InChI Key: UOUNTHPJHFPZIA-UHFFFAOYSA-N
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Description

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is a complex organic compound with the molecular formula C23H20N2O4. This compound is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methylamino group, and a benzoic acid moiety. It is often used in peptide synthesis as a protecting group for amino acids due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid typically involves the protection of the amino group of the benzoic acid derivative with the Fmoc group. This can be achieved through the reaction of the benzoic acid derivative with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors allows for efficient production. The purification process often involves recrystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is unique due to its specific combination of functional groups, which provides stability and ease of removal in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over reaction conditions is essential .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(methylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-24-21-18(22(25)26)11-6-12-19(21)23(27)28-13-20-16-9-4-2-7-14(16)15-8-3-5-10-17(15)20/h2-12,20,24H,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUNTHPJHFPZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716534
Record name 3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120467-46-1
Record name 3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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